2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group bound to a 4-acetamidophenyl moiety. The acetamide side chain at position 4 of the thiazole is further modified with a morpholinylethyl group.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S2/c1-15(27)23-16-2-4-17(5-3-16)24-20(29)14-32-21-25-18(13-31-21)12-19(28)22-6-7-26-8-10-30-11-9-26/h2-5,13H,6-12,14H2,1H3,(H,22,28)(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLAOJUKWCPAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Haloketone Precursor Preparation
The thiazole ring is synthesized using the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thiourea derivatives. For this compound:
- α-Chloroacetamide intermediate : React 4-acetamidophenylacetic acid with thionyl chloride ($$ \text{SOCl}_2 $$) to generate the acyl chloride, followed by treatment with ammonium thiocyanate to form the α-chloroacetamide.
Reaction Conditions :
Cyclocondensation with Thiourea
The α-chloroacetamide reacts with thiourea in ethanol under reflux to form the 2-aminothiazole intermediate.
Optimized Parameters :
- Molar ratio: 1:1.2 (α-chloroacetamide:thiourea)
- Catalyst: Triethylamine (0.5 eq)
- Duration: 6–8 hours
- Yield: 85%.
Sulfanyl Group Introduction at Thiazole 2-Position
Mercaptoacetic Acid Derivatization
The sulfanyl moiety is introduced via nucleophilic substitution using mercaptoacetic acid derivatives:
Coupling to Thiazole Intermediate
React the thiazole’s 2-amino group with the activated mercaptoacetic acid derivative:
$$
\text{Thiazole-NH}2 + \text{TrS-CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Thiazole-NH-CO-CH}2\text{-S-Tr} + \text{HCl}
$$
Key Considerations :
- Deprotection: Remove the trityl group using trifluoroacetic acid (TFA) in DCM.
- Purification: Silica gel chromatography (hexane/ethyl acetate, 3:1) yields 78–82% pure product.
Carbamoyl-Methyl Linkage Formation
4-Acetamidophenyl Isocyanate Synthesis
Generate the isocyanate intermediate from 4-acetamidobenzamide:
Amidation with Sulfanylacetic Acid
Couple the deprotected sulfanylacetic acid with 4-acetamidophenyl isocyanate:
$$
\text{HS-CH}2\text{COOH} + \text{O=C=N-C}6\text{H}4\text{-NHCOCH}3 \xrightarrow{\text{DMAP, THF}} \text{HS-CH}2\text{CO-NH-C}6\text{H}4\text{-NHCOCH}3 + \text{CO}_2
$$
Reaction Metrics :
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Temperature: 25°C, 12 hours
- Yield: 89% after aqueous workup.
Morpholin-4-yl Ethyl Acetamide Side Chain Preparation
Ethylenediamine Functionalization
- Morpholine Attachment : React ethylenediamine with morpholine-4-carbonyl chloride in DCM.
- Acetylation : Treat the resulting amine with acetic anhydride ($$ \text{(CH}3\text{CO)}2\text{O} $$) to form N-[2-(morpholin-4-yl)ethyl]acetamide.
Characterization Data :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 3.72 (t, 4H, morpholine CH$$2$$), 3.45 (q, 2H, NCH$$2$$), 2.45 (t, 2H, COCH$$2$$), 2.10 (s, 3H, COCH$$_3$$).
Final Coupling and Global Deprotection
Amide Bond Formation
Couple the thiazole-sulfanyl-carbamoyl intermediate with N-[2-(morpholin-4-yl)ethyl]acetamide using a carbodiimide reagent:
$$
\text{Thiazole-S-CH}2\text{CO-NH-Ar} + \text{Morpholine-CH}2\text{CH}2\text{NHCOCH}3 \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Compound} + \text{Byproducts}
$$
Optimized Conditions :
Purification and Characterization
- Column Chromatography : Silica gel, eluent gradient (DCM:MeOH 95:5 → 90:10)
- HPLC Purity : >98% (C18 column, acetonitrile/water + 0.1% TFA).
- Mass Spectrometry : [M+H]$$^+$$ m/z calculated 534.2, observed 534.3.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Heterocycles: The thiazole core in the target compound may confer distinct electronic and steric properties compared to triazole or quinazoline derivatives. Thiazoles are known for enhanced metabolic stability compared to triazoles .
- Substituent Effects: The morpholinylethyl group in the target compound and the quinazoline derivative likely improves solubility and membrane permeability due to morpholine’s polar nature. Triazole derivatives (e.g., ) often exhibit antimicrobial activity due to interactions with bacterial enzymes, whereas thiazoles are more commonly associated with anti-inflammatory or anticancer effects .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Data (Inferred)
Notes:
Biological Activity
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features, including a thiazole ring and a morpholine moiety. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Structural Overview
The molecular formula of the compound is , and its structure includes:
- An acetamidophenyl group
- A thiazole ring
- A morpholine group
This combination suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the morpholine and acetamido groups. The synthetic pathway may include:
- Formation of the thiazole core.
- Introduction of the sulfanyl group.
- Coupling reactions to attach the acetamidophenyl and morpholine components.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have shown:
- GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against various cancer cell lines, including prostate and ovarian cancer .
- Selective activity against specific cancer types, indicating potential for targeted therapies.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Thiazole derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, with some exhibiting:
- IC50 values (the concentration required to inhibit 50% of the target activity) as low as 0.008 μg/mL against Staphylococcus aureus .
- Broad-spectrum activity against Gram-positive bacteria, suggesting utility in treating infections caused by resistant strains.
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines (MCF-7, HT-29), compounds similar to this thiazole derivative displayed protective effects with up to 100% protection at certain concentrations during in vitro assays . This indicates a strong potential for further development as an anticancer agent.
- Antibacterial Properties : Another study highlighted that derivatives showed significant inhibition of bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The mechanism was linked to their ability to disrupt DNA replication processes in bacteria.
Table of Biological Activities
Q & A
Q. How are contradictions in spectral data (e.g., NMR shifts) between batches investigated?
- 2D NMR (COSY, HSQC) resolves overlapping signals caused by rotamers. Batch-to-batch comparisons using principal component analysis (PCA) of LC-MS datasets identify impurity correlations. Spiking experiments with suspected byproducts (e.g., des-methyl analogs) confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
